molecular formula C8H10N2O B13605552 2-Butanone, 4-(5-pyrimidinyl)-

2-Butanone, 4-(5-pyrimidinyl)-

Cat. No.: B13605552
M. Wt: 150.18 g/mol
InChI Key: YUZVCDDVNMXAIC-UHFFFAOYSA-N
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Description

4-(PYRIMIDIN-5-YL)BUTAN-2-ONE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE typically involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide in butanol, which leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(PYRIMIDIN-5-YL)BUTAN-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include sodium methoxide, carboxylic acid chlorides, and various bases. Reaction conditions often involve heating under reflux in solvents such as butanol or xylene .

Major Products

The major products formed from the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include pyrido[2,3-d]pyrimidin-5-one derivatives and other substituted pyrimidine compounds .

Comparison with Similar Compounds

4-(PYRIMIDIN-5-YL)BUTAN-2-ONE can be compared with other pyrimidine derivatives, such as:

The uniqueness of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-pyrimidin-5-ylbutan-2-one

InChI

InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3

InChI Key

YUZVCDDVNMXAIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN=CN=C1

Origin of Product

United States

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